molecular formula C6H10O3 B106944 tetrahydro-2H-pyran-3-carboxylic acid CAS No. 873397-34-3

tetrahydro-2H-pyran-3-carboxylic acid

Cat. No. B106944
CAS RN: 873397-34-3
M. Wt: 130.14 g/mol
InChI Key: YEWPVCUHKJABMV-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-3-carboxylic acid is a chemical compound with the molecular formula C6H10O3 . It is also known by other names such as oxane-3-carboxylic acid and Tetrahydropyran-3-carboxylic acid .


Synthesis Analysis

The key step in the asymmetric synthesis of the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-carboxylate was the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over 5% Pd/Al2O3 modified by cinchonidine, which afforded the saturated product in up to 89% optical purity .


Molecular Structure Analysis

The InChI string of tetrahydro-2H-pyran-3-carboxylic acid is InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8) . Its Canonical SMILES string is C1CC(COC1)C(=O)O . The molecular weight of this compound is 130.14 g/mol .


Physical And Chemical Properties Analysis

Tetrahydro-2H-pyran-3-carboxylic acid has a molecular weight of 130.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . Its Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass of this compound are 130.062994177 g/mol .

Scientific Research Applications

Synthesis of Bioactive Compounds

Tetrahydro-2H-pyran-3-carboxylic acid serves as a versatile building block in the synthesis of various bioactive compounds. Its structure is pivotal in constructing complex molecules that exhibit inhibitory activity against certain cell lines, such as DU-145 and HeLa . This application is crucial in the development of new pharmaceuticals and therapeutic agents.

Safety and Hazards

Tetrahydro-2H-pyran-3-carboxylic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and following procedures in case of contact with skin or eyes (P302 + P352, P305 + P351 + P338) .

Mechanism of Action

properties

IUPAC Name

oxane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWPVCUHKJABMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587974, DTXSID30901495
Record name Oxane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tetrahydro-2H-pyran-3-carboxylic acid

CAS RN

873397-34-3
Record name Oxane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: Can you describe the base-catalyzed reactions that ezetimibe, a derivative of tetrahydro-2H-pyran-3-carboxylic acid, undergoes?

A1: Ezetimibe, a molecule containing the tetrahydro-2H-pyran-3-carboxylic acid moiety, undergoes both rearrangement and hydrolysis reactions in the presence of a base []. The specific reaction pathway and the products formed depend heavily on the pH of the solution.

  • At pH below 12.5: Ezetimibe primarily undergoes rearrangement to form (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide [].
  • At pH above 12.5: A mixture of the rearrangement product and 5-(4-fluorophenyl)-5-hydroxy-2-[(4-fluorophenylamino)-(4-hydroxyphenyl)methyl]-pentanoic acid is observed, indicating hydrolysis of the β-lactam ring []. Further hydrolysis can lead to the formation of (2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxylic acid [].

Q2: How is the tetrahydro-2H-pyran-3-carboxylic acid scaffold incorporated into peptide synthesis?

A2: The "azirine/oxazolone method" provides a solid-phase approach for introducing sterically hindered α,α-disubstituted α-amino acids, including 3-amino-3,4,5,6-tetrahydro-2H-pyran-3-carboxylic acid, into peptide chains []. This method utilizes 2H-azirin-3-amines as building blocks, allowing for the incorporation of the desired amino acid without requiring additional reagents []. This enables the synthesis of peptides containing the tetrahydro-2H-pyran-3-carboxylic acid moiety from the N- to the C-terminus [].

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